molecular formula C6H3ClF3N B1598049 4-Chloro-3-(trifluoromethyl)pyridine CAS No. 387824-63-7

4-Chloro-3-(trifluoromethyl)pyridine

Cat. No. B1598049
M. Wt: 181.54 g/mol
InChI Key: UBUXDOBRSSOEOR-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethyl)pyridine is a pyridine derivative . It can be prepared by trifluoromethylation of 4-iodobenzene .


Synthesis Analysis

Trifluoromethylpyridines, including 4-Chloro-3-(trifluoromethyl)pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . Among these derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .


Molecular Structure Analysis

The empirical formula of 4-Chloro-3-(trifluoromethyl)pyridine is C6H3ClF3N . Its molecular weight is 218.00 . The SMILES string representation is Cl [H].FC (F) (F)c1cnccc1Cl .


Chemical Reactions Analysis

The synthesis and application of trifluoromethylpyridines involve various chemical reactions . For example, 2,3,5-DCTF is synthesized through various methods .


Physical And Chemical Properties Analysis

4-Chloro-3-(trifluoromethyl)pyridine is a solid with a melting point of 153 °C (subl.) .

Scientific Research Applications

Application in Agrochemicals and Pharmaceuticals

Trifluoromethylpyridines (TFMP) and its derivatives, including “4-Chloro-3-(trifluoromethyl)pyridine”, are widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis of Metal-Organic Frameworks

“4-Chloro-3-(trifluoromethyl)pyridine” may be used in the synthesis of metal-organic frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a class of compounds with a variety of applications due to their high porosity and large surface area.

Preparation of (Trifluoromethyl)pyridyllithiums

“4-Chloro-3-(trifluoromethyl)pyridine” may be used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction . These compounds are useful intermediates in organic synthesis.

Synthesis of Methiodide Salts

“4-Chloro-3-(trifluoromethyl)pyridine” can be used in the synthesis of methiodide salts . These salts are often used in medicinal chemistry and drug design.

Preparation of Aminopyridines

“4-Chloro-3-(trifluoromethyl)pyridine” can be used in the preparation of aminopyridines via amination reactions . Aminopyridines are a class of organic compounds that are used in the synthesis of a variety of pharmaceuticals and agrochemicals .

Catalytic Ligand for Oxidative Coupling

“4-Chloro-3-(trifluoromethyl)pyridine” can serve as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium . This process is used in the synthesis of various organic compounds .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethylpyridines have found applications in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

4-chloro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3N/c7-5-1-2-11-3-4(5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUXDOBRSSOEOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382317
Record name 4-chloro-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(trifluoromethyl)pyridine

CAS RN

387824-63-7
Record name 4-chloro-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-(trifluoromethyl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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